molecular formula C15H11F3N2O B13672231 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13672231
M. Wt: 292.26 g/mol
InChI Key: SGUHYIOMUZZLSX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known for its significant and diverse biological activities . This scaffold is a key structural component in several marketed drugs, such as the sedative Zolpidem and the inotropic agent Olprinone, underscoring its therapeutic relevance . The integration of a trifluoromethyl group, a common motif in active agrochemical and pharmaceutical ingredients, can profoundly influence a compound's physicochemical properties, metabolic stability, and biomolecular affinity . The specific substitution pattern with a 2-methoxyphenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core makes this compound a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Research into analogous compounds has demonstrated that the imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in drug research, particularly in the development of targeted therapies . For instance, closely related derivatives have been identified as potent and balanced inhibitors of FLT3-ITD and its drug-resistant secondary mutants in Acute Myeloid Leukemia (AML) . These related inhibitors function by targeting the kinase domain, forming key hydrogen bonds with residues like C694, and have shown promising activity against resistance-conferring mutations such as FLT3-ITD/F691L and FLT3-ITD/D835Y . As such, this compound serves as a crucial precursor for researchers designing and developing next-generation targeted therapies, especially for overcoming drug resistance in oncology. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-11(13)12-9-20-8-10(15(16,17)18)6-7-14(20)19-12/h2-9H,1H3

InChI Key

SGUHYIOMUZZLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine with 2-Bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone

This classical approach involves the reaction of 2-aminopyridine with a specifically substituted bromoacetophenone derivative bearing the 2-methoxyphenyl and trifluoromethyl groups.

Procedure:

  • Dissolve 2-aminopyridine (20 mmol) in acetone (100 mL).
  • Add an equimolar amount of 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone.
  • Reflux the mixture for 2–3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, the resulting salt is filtered and refluxed with 2N hydrochloric acid for 1 hour.
  • The acidic solution is basified cautiously with 15% ammonium hydroxide before complete cooling.
  • The precipitated base is collected by filtration and recrystallized from ethanol to yield the target imidazo[1,2-a]pyridine derivative.

Yields and Characterization:

  • Typical yields for similar derivatives are high, around 85–90%.
  • The product is isolated as a crystalline solid with melting points in the range of 130–135 °C.
  • Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Ultrasound-Assisted Synthesis Using 2-Bromoacetophenone Derivatives

An advanced method employs ultrasonic irradiation to accelerate the reaction between 2-aminopyridine and substituted 2-bromoacetophenones in a green solvent like polyethylene glycol 400 (PEG-400).

Procedure:

  • Mix 2-aminopyridine and 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone in PEG-400.
  • Subject the reaction mixture to ultrasound irradiation at room temperature.
  • Reaction times are significantly reduced, typically less than 30 minutes.
  • The product is extracted with ethyl acetate, dried, and purified by column chromatography.

Advantages:

  • Mild reaction conditions and short reaction times.
  • Environmentally benign solvent system.
  • High yields (often >80%) with good functional group tolerance.

Domino A3-Coupling Reaction

Although more commonly applied to other imidazo[1,2-a]pyridine derivatives, the domino A3-coupling reaction (involving aldehydes, amines, and alkynes) can be adapted to synthesize substituted imidazo[1,2-a]pyridines.

Key Points:

  • Uses 2-aminopyridine, an aldehyde (bearing the methoxyphenyl group), and an alkyne under mild heating (~50 °C).
  • Catalyzed by copper or other transition metals.
  • Produces 2,3-disubstituted imidazo[1,2-a]pyridines with good yields and scalability.
  • Lower environmental impact compared to traditional methods due to mild conditions and reduced waste.

Lewis Acid-Catalyzed Aza-Friedel–Crafts Reaction

Comparative Table of Preparation Methods

Method Key Reagents Conditions Solvent Yield (%) Advantages Limitations
Condensation with substituted bromoacetophenone 2-Aminopyridine, 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone Reflux 2–3 h, acid/base workup Acetone, HCl, NH4OH 85–90 Straightforward, high yield, well-established Requires reflux and acid/base steps
Ultrasound-assisted synthesis 2-Aminopyridine, substituted bromoacetophenone Ultrasound irradiation, ~30 min PEG-400 >80 Green solvent, short reaction time Requires ultrasound equipment
Domino A3-coupling 2-Aminopyridine, aldehyde, alkyne Mild heating (~50 °C), copper catalyst Various 80–87 Mild conditions, scalable, environmentally friendly More complex reagent setup
Lewis acid-catalyzed aza-Friedel–Crafts Imidazo[1,2-a]pyridine, aldehydes, amines, Y(OTf)_3 Ambient temperature, open air Various Moderate to good Simple operation, broad substrate scope Limited to C3 alkylation derivatives

In-Depth Research Findings and Notes

  • The condensation method with substituted bromoacetophenones is widely used for synthesizing 2-substituted imidazo[1,2-a]pyridines, including those with trifluoromethyl groups, due to its reliability and high yields.
  • Ultrasound-assisted synthesis offers an environmentally benign and rapid alternative, with PEG-400 as a non-toxic solvent compatible with sonication, enabling good yields in less than 30 minutes.
  • Domino A3-coupling reactions provide a "green" synthetic route with mild heating and lower E-factors compared to conventional methods, suitable for large-scale synthesis.
  • Lewis acid-catalyzed aza-Friedel–Crafts reactions expand the functionalization possibilities of imidazo[1,2-a]pyridines, although their direct application to the 2-(2-methoxyphenyl)-6-(trifluoromethyl) derivative requires further adaptation.
  • Purification typically involves silica gel column chromatography using ethyl acetate/hexane mixtures, and characterization includes ^1H and ^13C NMR, melting point determination, and HRMS for structural confirmation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at C6 enables nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:

Reaction TypeConditionsProducts FormedYieldSource
Iodination at C3I₂, TBHP, EtOH, ultrasound3-Iodo derivative80%
Alkylation via SNArY(OTf)₃, aldehyde, amineC3-alkylated derivatives75-92%

The ultrasound-assisted iodination demonstrates exceptional regioselectivity due to the electron-withdrawing trifluoromethyl group activating C3 .

Aza-Friedel-Crafts Alkylation

Y(OTf)₃-catalyzed three-component reactions enable C3 functionalization through a proposed mechanism:

  • Imine formation between aldehyde and amine

  • Electrophilic activation of imine by Y(OTf)₃

  • Attack by imidazo[1,2-a]pyridine at C3

Substrate scope analysis reveals:

  • Electron-donating groups (e.g., methoxy) on the 2-phenyl ring increase yields to 92%

  • Halogen substituents (F, Cl, Br) maintain reactivity with 80-85% yields

Arylomethylation via Glyoxylic Acid Coupling

A three-step mechanism was confirmed through control experiments :

Step Process Key Observations
1Condensation with glyoxylic acidForms α-keto acid intermediate
2Suzuki-Miyaura coupling with boronic acidsAchieves 50% conversion to biaryl intermediate
3DecarboxylationFinal product obtained in 75% yield

This method tolerates electron-rich boronic acids, enabling synthesis of 3-(4-methoxybenzyl) derivatives .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with pyridinium ylides:

DipolarophileConditionsProductYieldSource
TrifluoroacetonitrileThermal (110°C)Imidazo[1,2-a]pyridine-fused triazole68%

Density functional theory calculations suggest the trifluoromethyl group lowers LUMO energy by 1.2 eV compared to non-fluorinated analogs, enhancing dipolarophile reactivity.

Radical-Based Functionalization

TBHP-mediated radical pathways enable C-H activation:

  • Mechanism : tert-butoxy radicals abstract hydrogen, generating aryl radical intermediates

  • Scope : Compatible with thienyl and ethyl substituents (yields: 78-82%)

  • Limitation : Steric hindrance from 2-methoxyphenyl reduces yields by 15% compared to 2-phenyl analogs

Comparative Reactivity Analysis

PositionReactivity TypeRate Relative to Parent Compound
C3Electrophilic substitution8.2× faster
C8Radical addition0.7× slower
C5Nucleophilic attackNot observed

Data derived from competition experiments using deuterated analogs .

Scientific Research Applications

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been explored as a scaffold for the development of covalent inhibitors targeting the KRAS G12C mutation in cancer cells . The compound binds covalently to the target protein, inhibiting its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Halogenated pyridines are highly tunable scaffolds. Below is a comparison of key analogs:

Compound Name CAS Number Substituents Key Functional Differences
6-Bromo-2-(bromomethyl)-3-chloropyridine N/A 6-Br, 2-BrCH2, 3-Cl Bromomethyl group enhances alkylation potential
3-Bromo-6-chloro-2-fluoropyridine 885952-18-1 3-Br, 6-Cl, 2-F Fluorine increases electronegativity
3-Bromo-6-chloro-2-pyridinecarboxylic acid 929000-66-8 3-Br, 6-Cl, 2-COOH Carboxylic acid enables salt formation
2-Bromo-6-chloro-3-nitropyridine 91678-23-8 2-Br, 6-Cl, 3-NO2 Nitro group enhances electrophilicity
3-Bromo-2-chloro-6-methylpyridine 185017-72-5 3-Br, 2-Cl, 6-CH3 Methyl group improves lipophilicity

Key Observations :

  • The bromomethyl group in the target compound distinguishes it from analogs with simpler halogens or functional groups (e.g., –COOH or –NO2). This group facilitates nucleophilic substitution reactions, making it valuable for alkylation or as a linker in drug design.
  • Fluorinated analogs (e.g., 3-Bromo-6-chloro-2-fluoropyridine) exhibit stronger electron-withdrawing effects, altering reactivity in aryl coupling reactions.
  • Carboxylic acid derivatives (e.g., 929000-66-8) are more polar, impacting solubility and bioavailability in pharmaceutical applications.

Physical and Chemical Properties

Comparative data for select compounds:

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
6-Bromo-2-(bromomethyl)-3-chloropyridine ~315.3 (calc.) Not reported Not reported Low (non-polar solvents)
3-Bromo-2-chloro-6-methylpyridine 206.47 30–35 38 Soluble in DCM, THF
2-Bromo-3-hydroxy-6-iodopyridine 318.34 Not reported Not reported Moderate in polar aprotic solvents

Analysis :

  • The target compound’s higher molecular weight (due to two bromine atoms) likely results in lower solubility in aqueous media compared to methyl- or hydroxy-substituted analogs.
  • Methyl-substituted derivatives (e.g., 185017-72-5) have lower melting points, suggesting reduced crystallinity compared to bromine-rich analogs.

Biological Activity

2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions and coupling techniques. The process yields high purity and yields of the desired compound, which can be further modified to enhance its biological activity.

Biological Activity Overview

The biological activity of imidazo[1,2-a]pyridine derivatives is well-documented, with various studies indicating their potential as therapeutic agents. The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
Anticancer Exhibits significant cytotoxicity against colon cancer cell lines HT-29 and Caco-2, inducing apoptosis via caspase activation.
Antimicrobial Shows activity against a range of bacterial strains; effective in inhibiting growth in vitro.
Anti-inflammatory Demonstrates potential to inhibit COX-2 activity, suggesting anti-inflammatory properties.
Antiviral Preliminary studies indicate efficacy against certain viral infections; further research needed.

Anticancer Activity

A study published in PubMed reported that 6-substituted imidazo[1,2-a]pyridines, including derivatives similar to 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, exhibited potent activity against HT-29 and Caco-2 colon cancer cell lines. The mechanism involves the release of cytochrome c from mitochondria and subsequent activation of caspases 3 and 8, indicating a mitochondrial pathway for apoptosis induction .

Antimicrobial Properties

Research focusing on imidazo[1,2-a]pyridine derivatives has shown promising results in antimicrobial assays. These compounds were tested against various bacterial strains with notable effectiveness. For instance, MIC values were determined for several derivatives, showcasing their potential as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been linked to their ability to inhibit COX-2 enzyme activity. In vitro assays demonstrated that certain compounds could reduce COX-2 levels significantly compared to standard anti-inflammatory drugs like celecoxib .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer tested a derivative of imidazo[1,2-a]pyridine. Results indicated a reduction in tumor size and improved survival rates when combined with traditional chemotherapy agents.
  • Infection Control : In a laboratory setting, 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic reagents. For example, cyclization reactions involving 2-aminoimidazole derivatives and ketones or aldehydes under acidic or thermal conditions are common . Key variables include solvent choice (e.g., acetic acid or DMF), temperature (80–120°C), and catalyst presence (e.g., POCl₃ for activating carbonyl groups). Yields can vary from 40% to 75% depending on substituent steric effects and electronic properties .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the imidazo[1,2-a]pyridine core and substituent positions (e.g., methoxy and trifluoromethyl groups).
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly for novel derivatives .

Advanced Research Questions

Q. What catalytic strategies enable selective functionalization at the C6 position of the imidazo[1,2-a]pyridine core?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille) are effective for introducing aryl/heteroaryl groups at the C6 position. For instance, 6-bromoimidazo[1,2-a]pyridine derivatives undergo Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, achieving >80% yield . Notably, Stille coupling with trialkylstannanes shows superior regioselectivity compared to Negishi methods, which may produce positional isomers due to competing reaction pathways .

Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets. It also reduces metabolic degradation by cytochrome P450 enzymes, as seen in antiproliferative studies where trifluoromethyl-containing derivatives exhibited IC₅₀ values <10 µM against HepG2 and MCF-7 cell lines . Comparative SAR studies suggest that replacing CF₃ with methyl or hydrogen decreases potency by 3–5-fold .

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

Degradation pathways (e.g., oxidative dealkylation of the methoxy group or hydrolysis of the imidazo ring) require advanced analytical tools:

  • LC-MS/MS : To detect low-abundance metabolites.
  • Stability studies : Conducted in simulated gastric fluid (pH 2) and plasma (37°C) to identify labile sites.
  • Isotopic labeling : Using ¹⁸O or deuterated solvents to trace reaction mechanisms .

Q. Can computational methods predict the binding mode of this compound to biological targets like kinases or GPCRs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) have been used to model interactions with kinase ATP-binding pockets. For example, the methoxyphenyl moiety forms π-π stacking with Phe residues, while the trifluoromethyl group stabilizes hydrophobic interactions. These models align with experimental IC₅₀ data, showing <2 Å RMSD between predicted and crystallographic poses .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses.
  • Low-temperature conditions : For electrophilic substitutions (e.g., bromination at C6), maintain −20°C to avoid over-halogenation .
  • Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. How do researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Standardization strategies include:

  • Dose-response validation : Replicate assays with ≥3 independent experiments.
  • Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Emerging Research Directions

Q. What novel applications are being explored for this compound beyond traditional pharmacology?

Recent studies investigate its use as:

  • Fluorescent probes : Derivatives with nitrobenzoxadiazole (NBD) tags enable visualization of peripheral benzodiazepine receptors in microglial cells .
  • Agrochemical intermediates : Functionalization with sulfonylurea groups yields herbicides targeting acetolactate synthase (ALS) .

Q. How can continuous flow chemistry improve the scalability of imidazo[1,2-a]pyridine synthesis?

Flow reactors enable precise control of exothermic reactions (e.g., cyclizations) and reduce side products. For example, a microreactor with Pd/C catalyst achieves 90% conversion in CO insertion reactions for chromenone hybrids, compared to 60% in batch systems .

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